2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone
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Overview
Description
2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone is an organic compound that features a morpholine ring and an isopropylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone typically involves the reaction of 4-(isopropylthio)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, cyclization, and purification to obtain the final compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylthio)phenyl)-1-morpholinoethanone
- 2-(4-(Ethylthio)phenyl)-1-morpholinoethanone
- 2-(4-(Propylthio)phenyl)-1-morpholinoethanone
Uniqueness
2-(4-(Isopropylthio)phenyl)-1-morpholinoethanone is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
1-morpholin-4-yl-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-12(2)19-14-5-3-13(4-6-14)11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFFBKXNMNXNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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